molecular formula C15H16N2O B7479495 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline

2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline

Cat. No. B7479495
M. Wt: 240.30 g/mol
InChI Key: XTDYUIOIHWSDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinoline derivative that has been synthesized using various methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by preventing the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline have been studied extensively. It has been shown to have a low toxicity profile, making it a promising candidate for further research. Studies have also indicated that it may have antioxidant properties, which could help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using this compound is that it can be difficult to synthesize, which can make it expensive and time-consuming to use in experiments.

Future Directions

There are many potential future directions for the study of 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline. One area of research could focus on its potential use as an anticancer agent, with further studies needed to determine its efficacy and safety in humans. Another area of research could focus on its potential use in the treatment of Alzheimer's disease, with studies needed to determine its ability to prevent the formation of amyloid beta plaques in the brain. Additionally, further research could be conducted to optimize the synthesis method for this compound, making it more accessible and cost-effective for use in experiments.

Synthesis Methods

The synthesis of 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline has been achieved using different methods. One of the most common methods involves the reaction of 2-methylquinoline with pyrrolidine-1-carboxylic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline has been extensively studied in various scientific research applications. It has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, with research indicating that it may help to prevent the formation of amyloid beta plaques in the brain.

properties

IUPAC Name

(2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-10-13(15(18)17-8-4-5-9-17)12-6-2-3-7-14(12)16-11/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDYUIOIHWSDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.